![molecular formula C24H28N4OS B2854153 2-(3,4-Dimethylphenyl)-N-(2-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894886-14-7](/img/structure/B2854153.png)
2-(3,4-Dimethylphenyl)-N-(2-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethylphenyl)-N-(2-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C24H28N4OS and its molecular weight is 420.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes involved in critical metabolic pathways. The triazaspiro framework allows for unique conformational flexibility, which can enhance binding affinity to target proteins.
Key Biological Activities
- Inhibition of Prolyl Hydroxylases (PHDs) : Similar compounds have been identified as potent inhibitors of the PHD family of enzymes, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, the compound may promote erythropoiesis and have potential applications in treating anemia .
- Mitochondrial Protection : Research indicates that derivatives based on the triazaspiro structure exhibit protective effects against mitochondrial permeability transition pore (mPTP) opening, which is linked to cell death in myocardial infarction models. This suggests potential cardioprotective properties .
- Anticancer Activity : Some related compounds have shown promise as dual inhibitors targeting MDM2 and XIAP, which are important in cancer cell survival and proliferation. The structural modifications in these compounds can significantly enhance their potency against cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenyl rings and the introduction of methylsulfanyl groups can significantly affect the biological activity of these compounds. For instance:
- Substituents on the phenyl rings : The presence of electron-donating groups like methyl enhances binding affinity to target sites.
- Sulfanyl group : This moiety can improve solubility and bioavailability, leading to enhanced pharmacokinetic profiles.
Case Study 1: Erythropoiesis Promotion
A study explored the effects of a series of triazaspiro compounds on erythropoietin (EPO) levels in vivo. Results demonstrated that certain derivatives led to a significant increase in EPO production, suggesting their potential as therapeutic agents for anemia management .
Case Study 2: Cardioprotective Effects
In a myocardial infarction model, compounds with a similar scaffold were tested for their ability to reduce apoptosis during reperfusion. The results indicated that these compounds preserved mitochondrial function and ATP levels while decreasing apoptotic markers .
Data Table
科学研究应用
Neurodegenerative Diseases
Recent studies have highlighted the role of heterocyclic compounds in treating neurodegenerative diseases such as Alzheimer’s Disease (AD). The compound under discussion has been identified as a potential candidate for developing new therapeutic strategies aimed at inhibiting the aggregation of amyloid-beta peptides, which are implicated in AD pathology. Heterocyclic scaffolds like this compound can serve as effective inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in neurotransmission and plaque formation in the brain .
Antibacterial Activity
The antibacterial properties of heterocyclic compounds have been extensively studied. The compound has shown promising results against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. In vitro studies indicate that it exhibits significant minimum inhibitory concentrations (MIC), suggesting its potential use as an antibacterial agent . The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Study 1: Alzheimer’s Disease Treatment
A study focused on the design and synthesis of novel heterocyclic compounds for AD treatment demonstrated that derivatives similar to the compound could effectively inhibit enzyme activity related to amyloid plaque formation. These findings support the hypothesis that modifications to the triazole ring structure enhance binding affinity to target enzymes .
Case Study 2: Antibacterial Efficacy
In a comparative study on various heterocyclic compounds, the compound was tested alongside established antibiotics. It exhibited superior antibacterial activity compared to some traditional agents, making it a candidate for further development into a therapeutic agent .
属性
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(2-methylphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4OS/c1-16-9-10-19(15-18(16)3)21-22(30-4)27-24(26-21)11-13-28(14-12-24)23(29)25-20-8-6-5-7-17(20)2/h5-10,15H,11-14H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHAMASBAAQENK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC=CC=C4C)N=C2SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。